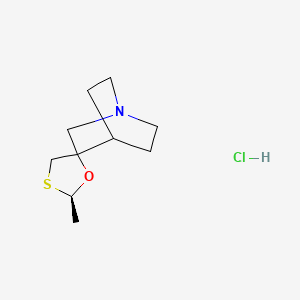

trans-Cevimeline Hydrochloride

Description

Properties

CAS No. |

107220-29-1 |

|---|---|

Molecular Formula |

C10H18ClNOS |

Molecular Weight |

235.77 g/mol |

IUPAC Name |

(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |

InChI Key |

SURWTGAXEIEOGY-KXNXZCPBSA-N |

Isomeric SMILES |

C[C@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AF 102A hydrochloride; AF 102A HCl; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456), the cis-isomer of 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a cholinergic agent that acts as a muscarinic M1 and M3 receptor agonist.[1][2][3] This activity stimulates exocrine glands, leading to increased secretion of saliva and sweat.[3] Consequently, Cevimeline Hydrochloride is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1] This technical guide provides a comprehensive overview of the synthetic pathways for trans-Cevimeline Hydrochloride, with a focus on the core chemical transformations, experimental protocols, and data-driven insights relevant to drug development professionals.

Core Synthesis Pathway

The most common synthetic route to Cevimeline commences with quinuclidin-3-one (B120416) and proceeds through a series of key transformations, including epoxidation, nucleophilic ring-opening of the epoxide, and subsequent cyclization to form the characteristic spiro[1,3-oxathiolane-5,3'-quinuclidine] core structure. The final crucial step involves the separation of the desired cis-isomer (Cevimeline) from the trans-isomer. While the target therapeutic agent is the cis-isomer, understanding the synthesis of the trans-isomer is critical as it is a significant byproduct that often requires isomerization or separation.

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic pathway for Cevimeline Hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of Cevimeline, with a focus on the formation of the trans-isomer as a key component of the reaction mixture.

Step 1: Epoxidation of Quinuclidin-3-one

The initial step involves the conversion of quinuclidin-3-one to its corresponding epoxide using a Corey-Chaykovsky reaction.

Protocol: A mixture of the hydrochloric salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium (B8643921) iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5°C in an ice/water bath under a nitrogen atmosphere.[4] A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes.[4] The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.[4] After cooling back to 0-5°C, the reaction mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.[4]

Step 2: Ring-Opening of the Epoxide with Thioacetic Acid

The epoxide intermediate is subsequently reacted with a thiolating agent to introduce the sulfur atom necessary for the oxathiolane ring. Thioacetic acid is a commonly used and safer alternative to hydrogen sulfide (B99878) gas.

Protocol: A solution of the epoxide of 3-methylenequinuclidine (54 g, 388.5 mmol) in toluene (B28343) (200 mL) is cooled to 0-5°C.[4] Thioacetic acid is added dropwise over 10-15 minutes. The mixture is stirred at 0-5°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.[4] The resulting precipitate, 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt, is filtered and washed with toluene.[4]

Step 3: Cyclization to form cis/trans-Cevimeline

The thiol intermediate undergoes an acid-catalyzed cyclization with an acetaldehyde derivative to yield a mixture of cis- and trans-Cevimeline.

Protocol: To a solution of 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt (3 g, 10.3 mmol) in iso-propanol (50 mL), p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol) is added, and the mixture is heated to reflux for 3.5 hours.[4] After cooling to room temperature, acetaldehyde diethyl acetal (B89532) (6.1 g, 51.5 mmol) is added, and the mixture is refluxed for an additional 3 hours.[4] The solvent is evaporated, and the residue is dissolved in dichloromethane (B109758).[4]

Step 4: Isomerization and Purification of cis-Cevimeline

The mixture of cis- and trans-isomers can be subjected to an isomerization step to enrich the desired cis-isomer, followed by purification. The trans-compound can be isomerized to the cis-form (cevimeline) by treatment with an acidic catalyst such as an organic sulfonic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., SnCl4, BF3) in a suitable solvent like toluene.[5]

Protocol for Isomerization: A racemic mixture of cis/trans cevimeline (10.0 g) with a ratio of approximately 65:35 is dissolved in dichloromethane (200 ml).[6] The solution is cooled to -5 to 0°C, and anhydrous titanium tetrachloride (3.5 ml) is added dropwise.[6] The reaction is stirred for 24 hours at 20 to 30°C.[6]

Protocol for Purification by Salt Formation: The enriched cis-isomer mixture is purified by forming a salt, typically with an acid like camphorsulfonic acid, followed by recrystallization.[7] The purified salt is then treated with a base to liberate the free base of cis-Cevimeline, which is subsequently converted to the hydrochloride salt. A process for purification can yield Cevimeline hydrochloride with a cis-isomer purity of >99.5%.[7] Another method using di-isopropyl ether for purification can yield the product with a cis isomer purity of >97%.[6]

A method for separating the cis and trans isomers involves salification with a chiral acid, such as L-(-)-dibenzoyl tartaric acid, followed by recrystallization to obtain the salt of the cis isomer.[8]

Step 5: Formation of Cevimeline Hydrochloride

The final step involves the formation of the hydrochloride salt of the purified cis-Cevimeline.

Protocol: The purified cis-Cevimeline free base is dissolved in a suitable solvent like di-isopropyl ether. The solution is cooled to 0 to 10°C, and an isopropanolic HCl solution is added to acidify the mixture.[6] The precipitated solid is stirred, filtered, and washed with chilled di-isopropyl ether.[6] The final product is dried under vacuum.

Quantitative Data

The following table summarizes key quantitative data reported in the literature for various stages of the Cevimeline synthesis.

| Step | Starting Material | Product | Reagents/Conditions | Yield | Purity/Ratio | Reference |

| Epoxidation | 3-quinuclidinone hydrochloride | Epoxide of 3-methylenequinuclidine | Trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO | 54% | - | |

| Ring-Opening | Epoxide of 3-methylenequinuclidine | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | Thioacetic acid, toluene | 68% | - | [4] |

| Cyclization | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | p-TSA, acetaldehyde diethyl acetal, isopropanol | 89% | 3:1 cis/trans | |

| Cyclization | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | Racemic camphorsulfonic acid, acetaldehyde diethyl acetal, isopropanol | 64% | 3.5:1 cis/trans | |

| Isomerization & Purification | cis/trans-Cevimeline mixture (65:35) | cis-Cevimeline hydrochloride | Titanium tetrachloride, dichloromethane | - | >90% cis | [6] |

| Purification | cis/trans-Cevimeline mixture | cis-Cevimeline hydrochloride | Sulfuric acid, DIPE | - | >97% cis | [6] |

Mechanism of Action: Signaling Pathway

Cevimeline exerts its therapeutic effect by acting as an agonist at muscarinic M1 and M3 receptors.[1][9] The activation of M3 receptors on salivary gland cells triggers a signaling cascade that results in increased saliva secretion.

Caption: Signaling pathway of Cevimeline at the M3 muscarinic receptor.

Conclusion

The synthesis of Cevimeline Hydrochloride is a well-established process with multiple reported pathways. The key challenges lie in the safe handling of reagents, optimizing reaction conditions to favor the formation of the desired cis-isomer, and efficient purification to meet pharmaceutical standards. This guide provides a consolidated overview of the synthetic methodologies and associated data, offering a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and quantitative data can serve as a foundation for process optimization and scale-up activities.

References

- 1. Cevimeline - Wikipedia [en.wikipedia.org]

- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine - Google Patents [patents.google.com]

- 5. Portico [access.portico.org]

- 6. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]

- 7. US8143400B2 - Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine hydrochloride - Google Patents [patents.google.com]

- 8. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]

- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of trans-Cevimeline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456) is a muscarinic receptor agonist, with the cis-isomer being the active pharmaceutical ingredient (API) primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The synthesis of cevimeline often results in the formation of both cis- and trans-isomers. As the trans-isomer is a potential impurity, a thorough understanding of its physicochemical properties is crucial for quality control, analytical method development, and formulation studies. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-Cevimeline Hydrochloride, including its chemical identity, solubility, melting point, and spectroscopic characteristics. The information is supplemented with detailed experimental protocols and visual diagrams to aid in research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the trans-isomer of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane]. Its properties are distinct from the therapeutically active cis-isomer. A summary of its key physicochemical data is presented in Table 1, with a comparative overview with the cis-isomer in Table 2.

| Property | Data | Reference |

| Chemical Name | (2'S,3R)-rel-2'-methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane] hydrochloride | [3] |

| Synonyms | AF102A, (±)-trans-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] monohydrochloride hemihydrate | [4] |

| Molecular Formula | C₁₀H₁₇NOS · HCl | |

| Molecular Weight | 235.77 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 240.8–243.1 °C (as hemihydrate) | [4] |

| Solubility | Isopropanol: 27 mg/mL (as hemihydrate) | [4] |

| Aqueous: Data not available (qualitatively lower than cis-isomer) | [4] | |

| DMSO: Soluble | ||

| pKa | Data not available |

Table 1: Physicochemical Properties of this compound

| Property | This compound Hemihydrate | cis-Cevimeline Hydrochloride Hemihydrate (API) | Reference |

| Melting Point (°C) | 240.8–243.1 | 201–203 | [4][6] |

| Solubility in Isopropanol (mg/mL) | 27 | 56 | [4] |

| Aqueous Solubility | Lower | Higher (very soluble in water) | [4][6] |

| Crystal Packing | More dense | Less dense | [4] |

Table 2: Comparative Physicochemical Properties of trans- and cis-Cevimeline Hydrochloride Hemihydrates

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of (±)-trans-1·HCl·0.5H₂O (KBr) shows characteristic absorption bands at the following wavenumbers (cm⁻¹): 3510, 3466, 2990, 2962, 2930, 2889, 2843, 2767, 2641, 2593, 1643, 1457, 1436, 1408, 1379, 1258, 1144, 1116, 1100, 1021[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (±)-trans-1·HCl·0.5H₂O (300 MHz, CDCl₃) displays the following chemical shifts (δ, ppm): 12.18 (bs, 1H), 5.24 (q, 1H, J = 5.7 Hz), 3.50–3.19 (m, 6H), 3.16, 3.07 (2d, AB syst., 2H, J = 10.9 Hz), 2.42–2.28 (m, 1H), 2.25 (dt, 1H, J = 6.5 Hz, J = 3.2 Hz), 2.11 (s, 1H, 0.5H₂O), 2.05–1.94 (m, 2H), 1.81 (qdd, AB syst., 1H, J = 17.8 Hz, J = 8.9 Hz, J = 4.0 Hz), 1.53 (d, 3H, J = 5.7 Hz)[4].

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus with a heating block and temperature control

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus:

-

Glass flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., water bath)

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a glass flask. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: The flask is sealed and placed in a temperature-controlled shaker or water bath (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the excess solid to sediment. An aliquot of the supernatant is then carefully withdrawn and clarified by centrifugation or filtration to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A known amount of this compound is accurately weighed and dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The setup is placed on a magnetic stirrer.

-

Titration: The solution is titrated with a standardized titrant (e.g., NaOH solution for an acidic salt). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

-

Replicates: The titration is repeated at least three times to ensure accuracy and precision.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Mechanism of Action and Signaling Pathway

Cevimeline acts as a muscarinic agonist with a higher affinity for M3 and M1 receptors. The activation of M3 muscarinic receptors on exocrine gland cells, such as salivary glands, is the primary mechanism for its therapeutic effect in treating dry mouth. The signaling cascade initiated by M3 receptor activation is a classic G-protein coupled receptor (GPCR) pathway involving the Gq alpha subunit.

Upon binding of cevimeline to the M3 receptor, the associated Gq protein is activated. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ concentration is a key trigger for saliva secretion. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which further contributes to the cellular response.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of this compound. While comprehensive data is available for some parameters, such as melting point and spectroscopic identification, further research is required to definitively establish its aqueous solubility and pKa. The provided experimental protocols offer a standardized approach for researchers to determine these properties. A clear understanding of the physicochemical differences between the cis- and trans-isomers is essential for the robust development and quality control of cevimeline-containing pharmaceutical products.

References

An In-depth Technical Guide to the Mechanism of Action of trans-Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456), administered as trans-cevimeline hydrochloride, is a cholinergic agonist approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] Its therapeutic efficacy stems from its specific interaction with muscarinic acetylcholine (B1216132) receptors, leading to the stimulation of salivary and lacrimal glands. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor selectivity, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visually represented.

Primary Pharmacological Target: Muscarinic Acetylcholine Receptors

Cevimeline is a direct-acting muscarinic receptor agonist with a pronounced selectivity for the M1 and M3 receptor subtypes.[2][3][4] These G-protein coupled receptors (GPCRs) are key components of the parasympathetic nervous system and are prominently expressed in exocrine glands, including the salivary and lacrimal glands.[4]

Receptor Subtype Selectivity

The selectivity of cevimeline for different muscarinic receptor subtypes has been quantified through functional assays, with the half-maximal effective concentration (EC50) values indicating its potency at each receptor.

| Receptor Subtype | EC50 (μM) | Relative Potency (compared to M1) |

| M1 | 0.023 | 1 |

| M2 | 1.04 | ~45-fold lower |

| M3 | 0.048 | ~2-fold lower |

| M4 | 1.31 | ~57-fold lower |

| M5 | 0.063 | ~3-fold lower |

| Data from Heinrich et al., as cited in[4]. |

In addition to functional potency, the binding affinity of cevimeline to muscarinic receptors has been determined in competitive binding assays.

| Receptor Subtype | Ki (µM) |

| M3 | 1.2 ± 0.3 |

| Data from competitive displacement of [3H]-quinuclidinyl benzilate in rat submandibular/sublingual gland membranes.[5] |

Intracellular Signaling Pathways

The M1 and M3 muscarinic receptors are coupled to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the associated G-protein, initiating a cascade of intracellular events that ultimately lead to the physiological response of increased salivation and lacrimation.

Gq/11 Protein Activation and Phospholipase C

Activation of the Gq/11 protein by the cevimeline-bound M1/M3 receptor leads to the stimulation of phospholipase C (PLC).[4] PLC is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][6][7] The resulting increase in cytosolic Ca2+ concentration is a key event in stimulus-secretion coupling in salivary acinar cells. Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets involved in secretion.

References

- 1. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Stereochemistry: A Technical Guide to the Structural Elucidation of trans-Cevimeline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456) Hydrochloride, an active pharmaceutical ingredient (API) recognized for its therapeutic effects as a muscarinic M1 and M3 receptor agonist, exists as two diastereomers: cis and trans. The clinically approved and active form is the cis-isomer. The trans-isomer is considered an impurity that arises during the synthesis process. A thorough understanding of the three-dimensional structure of trans-Cevimeline Hydrochloride is paramount for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the experimental methodologies and presenting key analytical data.

Introduction

Cevimeline, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] The synthesis of Cevimeline inevitably produces a mixture of the cis and trans diastereomers.[3][4] While the cis-isomer is the desired active ingredient, the trans-isomer is a significant impurity that must be identified, quantified, and controlled.[1][5] This guide focuses on the definitive methods used to elucidate the unambiguous structure of this compound.

Synthesis and Isolation of Isomers

The synthesis of Cevimeline typically involves the reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide to form an epoxide. This epoxide is then opened with hydrogen sulfide, and subsequent cyclization with acetaldehyde (B116499) yields a mixture of cis and trans isomers.[3][4] The separation of these isomers is often achieved through fractional crystallization.[4] The logical workflow for the synthesis and separation is illustrated below.

Caption: Synthetic pathway leading to a mixture of cis- and trans-Cevimeline, followed by their separation.

Structural Elucidation Workflow

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. The general workflow for this process is outlined below.

Caption: The workflow for the structural elucidation of trans-Cevimeline HCl, combining spectroscopic and crystallographic methods.

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule.[6]

-

Crystal Growth: Single crystals of (±)-trans-1·HCl·0.5H₂O suitable for X-ray diffraction are grown from a solution of the compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray data is collected at room temperature using CuKα radiation (λ = 1.5418 Å).[5] The data collection is typically performed with a series of scans to measure the intensities of a large number of reflections.

-

Structure Solution and Refinement: The collected data is processed to yield a set of unique reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 300 MHz for ¹H NMR.[5]

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are analyzed to deduce the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[5]

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations, confirming the presence of functional groups such as O-H, N-H, C-H, and C-O.

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of this compound.

Table 1: Spectroscopic Data for (±)-trans-1·HCl·0.5H₂O

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 12.18 (bs, 1H), 5.24 (q, 1H, J = 5.7 Hz), 3.50–3.19 (m, 6H), 3.16, 3.07 (2d, AB syst., 2H, J = 10.9 Hz), 2.42–2.28 (m, 1H), 2.25 (dt, 1H, J = 6.5 Hz, J = 3.2 Hz), 2.11 (s, 1H, 0.5H₂O), 2.05–1.94 (m, 2H), 1.81 (qdd, AB syst., 1H, J = 17.8 Hz, J = 8.9 Hz, J = 4.0 Hz), 1.53 (d, 3H, J = 5.7 Hz).[5] |

| IR (KBr) | ν (cm⁻¹): 3510, 3466, 2990, 2962, 2930, 2889, 2843, 2767, 2641, 2593, 1643, 1457, 1436, 1408, 1379, 1258, 1144, 1116, 1100, 1021.[5] |

Table 2: Crystallographic Data for (±)-trans-1·HCl·0.5H₂O

| Parameter | Value |

| Chemical Formula | C₁₀H₁₇NOS · HCl · 0.5H₂O |

| Formula Weight | 244.78 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.018(2) |

| b (Å) | 8.0160(6) |

| c (Å) | 14.939(1) |

| β (°) | 108.798(8) |

| Volume (ų) | 2381.1(4) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.364 |

| Melting Point (°C) | 240.8–243.1 (DSC peak)[5] |

Data sourced from Stepanovs et al. (2016).[5]

Conclusion

The structural elucidation of this compound has been unequivocally achieved through the application of single-crystal X-ray diffraction, corroborated by spectroscopic techniques including NMR and IR. The data confirms the molecular connectivity and, most importantly, the trans stereochemical relationship at the spirocyclic center. This detailed characterization is essential for the development of robust analytical methods for impurity profiling and for ensuring the quality and safety of Cevimeline Hydrochloride as a pharmaceutical product. The distinct physicochemical properties of the trans-isomer, such as its higher melting point and lower solubility compared to the cis-isomer, are a direct consequence of its unique crystal packing, as revealed by X-ray crystallography.[5]

References

The Genesis and Advancement of trans-Cevimeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline (B1668456), a cholinergic agent approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, represents a significant therapeutic advancement for patients suffering from this autoimmune condition. Marketed under the brand name Evoxac®, cevimeline is the trans-isomer of 2'-methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1][2]oxathiolane].[2][3] This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of trans-cevimeline. It includes a detailed summary of its pharmacological properties, key clinical trial data, and the experimental protocols that underpinned its development. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Quest for a Salivary Stimulant

Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to debilitating symptoms of dry mouth and dry eyes.[4] The management of xerostomia has historically relied on saliva substitutes and non-specific cholinergic agonists like pilocarpine (B147212). While effective, pilocarpine has a short duration of action and a range of side effects.[4] This created a clinical need for a more specific and longer-acting secretagogue.

The development of cevimeline, initially known as AF102B, emerged from research focused on muscarinic acetylcholine (B1216132) receptor (mAChR) agonists.[5][6] Early investigations explored its potential as a cognitive enhancer in Alzheimer's disease due to its activity at M1 receptors in the central nervous system.[5][7] However, its potent secretagogue effects, mediated through M3 receptors on salivary glands, led to its development and eventual approval for the treatment of dry mouth in Sjögren's syndrome.[1][4]

Physicochemical Properties and Synthesis

trans-Cevimeline hydrochloride is a white to off-white crystalline powder with a melting point of 201-203°C. It is highly soluble in water and alcohol.[8]

Chemical Synthesis

The synthesis of cevimeline involves a multi-step process that typically yields a mixture of cis and trans isomers, with the trans-isomer being the active pharmaceutical ingredient.[8][9] The general synthetic route is outlined below.

Experimental Protocol: Synthesis of Cevimeline Hydrochloride [8][9][10]

-

Epoxidation of Quinuclidin-3-one: Quinuclidin-3-one is reacted with a sulfonium (B1226848) ylide, such as that generated from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO), to form the corresponding spiro-epoxide.

-

Thiolation: The epoxide ring is opened with a thiolating agent, such as hydrogen sulfide (B99878) or thioacetic acid, to introduce the sulfur atom. This step yields a key intermediate, a 3-hydroxy-3-(mercaptomethyl)quinuclidine derivative.

-

Cyclization: The intermediate is then cyclized with acetaldehyde (B116499) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid) to form the 1,3-oxathiolane (B1218472) ring. This reaction produces a mixture of the cis and trans diastereomers of cevimeline.

-

Isomer Separation and Salt Formation: The desired trans-isomer is separated from the cis-isomer through techniques such as fractional crystallization. The isolated trans-cevimeline free base is then converted to the hydrochloride salt for pharmaceutical use.

Pharmacology and Mechanism of Action

Cevimeline is a potent and selective agonist of muscarinic M1 and M3 receptors.[1][3][11] Its therapeutic effect in Sjögren's syndrome is primarily attributed to its action on M3 receptors located on the acinar cells of salivary glands.[5][12]

Muscarinic Receptor Binding and Activation

The affinity and activity of cevimeline at muscarinic receptor subtypes have been characterized in various in vitro studies.

A common method to determine the binding affinity of a compound to muscarinic receptors is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtypes of interest (M1-M5).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound (cevimeline).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

Activation of M1 and M3 receptors by cevimeline initiates a cascade of intracellular signaling events. Both M1 and M3 receptors are coupled to Gq/11 proteins.[5]

-

M3 Receptor Signaling in Salivary Glands: Upon binding of cevimeline to M3 receptors on salivary acinar cells, the Gq/11 protein is activated. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ is a key signal for the secretion of saliva.[12]

-

M1 Receptor Signaling: M1 receptor activation also proceeds via the Gq/11-PLC-IP₃/DAG pathway. In the central nervous system, this pathway is involved in processes such as neuronal excitation and synaptic plasticity.[5]

Caption: M1/M3 Receptor Gq-PLC Signaling Pathway.

Clinical Development and Efficacy

The clinical development of cevimeline for xerostomia in Sjögren's syndrome involved several randomized, double-blind, placebo-controlled trials. These studies evaluated the efficacy and safety of cevimeline at various dosages.

Key Clinical Trials

Two pivotal Phase III clinical trials demonstrated the efficacy of cevimeline in treating dry mouth in patients with Sjögren's syndrome.

Experimental Protocol: Phase III Clinical Trial Design [14][15]

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients diagnosed with Sjögren's syndrome and experiencing symptoms of xerostomia.

-

Inclusion Criteria (General): Diagnosis of primary or secondary Sjögren's syndrome, presence of subjective symptoms of dry mouth, and measurable residual salivary gland function.

-

Exclusion Criteria (General): Uncontrolled medical conditions, use of medications known to cause dry mouth, and history of hypersensitivity to cholinergic agents.

-

Treatment Arms: Patients were typically randomized to receive cevimeline (e.g., 30 mg three times daily) or a matching placebo.

-

Efficacy Endpoints:

-

Primary: Global evaluation of dry mouth by the patient and/or change in unstimulated whole salivary flow rate.

-

Secondary: Patient-rated symptoms of dry mouth using a visual analog scale (VAS), use of artificial saliva, and stimulated salivary flow rates.

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Caption: Generalized Clinical Trial Workflow.

Efficacy Data

Clinical trials consistently demonstrated that cevimeline significantly improves both objective and subjective measures of dry mouth.

Table 1: Summary of Efficacy Data from a Randomized, Placebo-Controlled Trial of Cevimeline (30 mg t.i.d.) in Sjögren's Syndrome [14][15]

| Efficacy Parameter | Cevimeline (30 mg t.i.d.) | Placebo | p-value |

| Change in Unstimulated Salivary Flow Rate (g/5 min) | |||

| Baseline (Mean ± SD) | 0.08 ± 0.11 | 0.09 ± 0.13 | NS |

| Week 6 (Mean ± SD) | 0.28 ± 0.45 | 0.12 ± 0.19 | <0.05 |

| Global Improvement in Dry Mouth (% of Patients) | |||

| Improved | 65.6% | 34.4% | <0.001 |

| Change in Visual Analog Scale (VAS) for Dry Mouth (mm) | |||

| Baseline (Mean ± SD) | 85.4 ± 13.2 | 84.9 ± 14.1 | NS |

| Week 6 (Mean ± SD) | 55.2 ± 28.9 | 74.3 ± 21.5 | <0.001 |

NS = Not Significant; t.i.d. = three times daily

Safety and Tolerability

Cevimeline is generally well-tolerated. The most common adverse events are related to its cholinergic mechanism of action.

Table 2: Incidence of Common Adverse Events in a Randomized, Placebo-Controlled Trial of Cevimeline (30 mg t.i.d.) [14][15]

| Adverse Event | Cevimeline (30 mg t.i.d.) (%) | Placebo (%) |

| Excessive Sweating | 18.7 | 2.9 |

| Nausea | 13.8 | 7.8 |

| Rhinitis | 11.2 | 5.9 |

| Diarrhea | 10.3 | 7.8 |

| Headache | 8.8 | 11.8 |

| Sinusitis | 7.5 | 5.9 |

| Upper Respiratory Tract Infection | 6.9 | 5.9 |

| Abdominal Pain | 4.4 | 4.9 |

| Vomiting | 3.1 | 2.0 |

Conclusion

trans-Cevimeline has emerged as a valuable therapeutic option for the management of xerostomia in patients with Sjögren's syndrome. Its development was guided by a thorough understanding of muscarinic receptor pharmacology and supported by robust clinical trial data. As a selective M1 and M3 receptor agonist, cevimeline effectively stimulates salivary secretion with a favorable safety profile. This technical guide has provided a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of trans-cevimeline, offering a valuable resource for scientists and researchers in the pharmaceutical field. Further research may continue to explore the full therapeutic potential of cevimeline and other selective muscarinic agonists in various conditions.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic type 3 receptor induces cytoprotective signaling in salivary gland cells through epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel method to evaluate salivary flow rates of head and neck cancer patients after radiotherapy: a pilot study | Brazilian Journal of Otorhinolaryngology [bjorl.org]

- 5. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Studies of muscarinic receptor subtypes in salivary gland function in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Muscarinic M3 receptors mediate secretion from sweat glands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of a Visual Analogue Scale questionnaire for subjective assessment of salivary dysfunction. | Semantic Scholar [semanticscholar.org]

- 14. Portico [access.portico.org]

- 15. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Unveiling trans-Cevimeline: A Selective M1 Cholinergic Agonist for Neurological Research

For Immediate Release

This technical guide provides an in-depth overview of trans-cevimeline (also known as AF102A), a selective M1 muscarinic cholinergic agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of M1 agonists, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Introduction to trans-Cevimeline

trans-Cevimeline is a stereoisomer of cevimeline (B1668456), a drug approved for the treatment of dry mouth associated with Sjögren's syndrome. While the approved drug is the cis-isomer (AF102B), the trans-isomer, AF102A, has garnered significant interest for its selective agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are predominantly located in the central nervous system and are critically involved in cognitive processes, including learning and memory. This selectivity makes trans-cevimeline a valuable research tool and a potential therapeutic candidate for cognitive disorders.

Mechanism of Action and M1 Receptor Selectivity

trans-Cevimeline exerts its effects by binding to and activating M1 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to neuronal excitability and synaptic plasticity, processes that are essential for cognitive function.

Quantitative Pharmacological Data

Comprehensive quantitative data for trans-cevimeline is limited. However, the following table summarizes the functional potency of cevimeline (isomeric mixture) at the five human muscarinic receptor subtypes, providing an indication of its M1-preferring profile.

| Receptor Subtype | EC50 (μM) |

| M1 | 0.023[1] |

| M2 | 1.04[1] |

| M3 | 0.048[1] |

| M4 | 1.31[1] |

| M5 | 0.063[1] |

| Table 1: Functional Potency (EC50) of Cevimeline at Human Muscarinic Receptor Subtypes |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of trans-cevimeline are not extensively published. However, the following sections describe the general methodologies employed to characterize muscarinic receptor agonists.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of trans-cevimeline for M1-M5 muscarinic receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.

-

Radioligand: A radiolabeled antagonist with known high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled trans-cevimeline.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of trans-cevimeline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation.

Objective: To determine the potency (EC50) and efficacy of trans-cevimeline in activating M1, M3, and M5 receptors, which signal through the Gq/11 pathway.

General Protocol:

-

Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are cultured in a multi-well plate.

-

Fluorescent Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to calcium.

-

Compound Addition: Varying concentrations of trans-cevimeline are added to the wells.

-

Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The peak fluorescence response at each concentration of trans-cevimeline is used to generate a dose-response curve, from which the EC50 and maximum response (Emax) are determined.

Objective: To provide an alternative measure of Gq/11-coupled receptor activation by quantifying the accumulation of a downstream second messenger.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and often pre-labeled with [3H]-myo-inositol to allow for the detection of radiolabeled inositol phosphates.

-

Lithium Chloride Treatment: Cells are pre-incubated with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, leading to their accumulation.

-

Agonist Stimulation: The cells are stimulated with various concentrations of trans-cevimeline.

-

Extraction and Separation: The reaction is stopped, and the accumulated inositol phosphates are extracted and separated using anion-exchange chromatography.

-

Quantification: The amount of radiolabeled inositol phosphates is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax of trans-cevimeline.

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

Caption: M1 Receptor Signaling Cascade initiated by trans-Cevimeline.

Radioligand Binding Assay Workflow

Caption: Workflow for Radioligand Binding Affinity Determination.

Calcium Mobilization Assay Workflow

Caption: Workflow for the Calcium Mobilization Functional Assay.

In Vivo Evidence and Therapeutic Potential

Studies in animal models have demonstrated the potential of M1 selective agonists, including compounds structurally related to trans-cevimeline, to enhance cognitive function. For instance, administration of AF102A has been shown to reverse cognitive impairments in a step-through passive avoidance task in animal models[2]. These findings support the hypothesis that selective activation of M1 receptors could be a viable therapeutic strategy for treating the cognitive deficits associated with Alzheimer's disease and other dementias.

Conclusion

trans-Cevimeline (AF102A) is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in the central nervous system. Its selectivity for the M1 receptor, coupled with evidence of cognitive enhancement in preclinical models, underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully characterize its binding and functional profile across all muscarinic receptor subtypes and to elucidate its full therapeutic potential in clinical settings.

References

A Technical Guide to the Pharmacology of trans-Cevimeline Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the pharmacology of trans-cevimeline hydrochloride, a muscarinic receptor agonist approved for the treatment of xerostomia associated with Sjögren's syndrome. It details the drug's mechanism of action, pharmacodynamic properties including receptor selectivity and functional potency, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion). Furthermore, this guide outlines detailed methodologies for key experimental assays used in its characterization and presents critical signaling pathways and experimental workflows through structured visualizations. All quantitative data are summarized for clarity and comparative analysis.

Introduction

Cevimeline (B1668456) is a cholinergic agent and a synthetic analog of the natural alkaloid muscarine, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] hydrochloride.[1][2] It is the cis-isomer that is pharmacologically active, commonly referred to as cevimeline.[1] Approved by the U.S. Food and Drug Administration (FDA) under the trade name Evoxac®, its primary clinical indication is the treatment of symptoms of dry mouth (xerostomia) in patients with Sjögren's syndrome.[3][4] By acting as a muscarinic agonist, cevimeline stimulates exocrine glands, particularly salivary and lacrimal glands, to increase secretions.[5][6]

Mechanism of Action

Cevimeline is a direct-acting cholinergic agonist with a pronounced affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M1 and M3 subtypes.[3][7] These receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes are coupled to Gq/11 proteins.[8]

Upon binding, cevimeline activates these receptors, initiating a downstream signaling cascade.[9]

-

G-Protein Activation: The agonist-receptor complex activates the Gq/11 protein.

-

PLC Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).[9]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9]

-

Cellular Response: The elevation in cytosolic Ca2+ in exocrine gland cells, such as those in salivary glands, is the pivotal step that drives fluid and protein secretion, resulting in increased salivation.[9]

The M3 receptors are predominantly located on exocrine glands (salivary, sweat, lacrimal) and smooth muscles, and their activation directly leads to increased glandular secretions and smooth muscle contraction.[3][4] M1 receptors are also found in secretory glands and in the central nervous system.[3][8] The therapeutic effect of cevimeline in treating xerostomia is primarily attributed to its agonistic activity at M3 receptors on salivary gland epithelium.[9][10]

References

- 1. Portico [access.portico.org]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Cevimeline [dailymed.nlm.nih.gov]

- 7. Cevimeline - Wikipedia [en.wikipedia.org]

- 8. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to trans-Cevimeline Hydrochloride for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Cevimeline Hydrochloride, a muscarinic acetylcholine (B1216132) receptor agonist, and its potential application in Alzheimer's disease (AD) research. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes the underlying mechanisms of action to support further investigation into its therapeutic utility.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons in the basal forebrain, which significantly impairs cognitive function.[3][4] The "cholinergic hypothesis" has thus been a cornerstone of AD therapeutic development.[3][4]

Cevimeline (B1668456), a cholinergic agent that acts as an agonist at muscarinic acetylcholine receptors, is currently approved for treating dry mouth in Sjögren's syndrome.[5][6] However, its specific affinity for M1 and M3 receptors, particularly the M1 subtype which is relatively preserved in the AD brain, makes it a compelling candidate for AD therapy.[7][8] Extensive preclinical research suggests that cevimeline not only improves cognitive function but may also act as a disease-modifying agent by targeting the core pathologies of AD.[9][10][11]

Mechanism of Action

Cevimeline is a potent M1 muscarinic acetylcholine receptor (mAChR) agonist, with significant affinity for the M3 receptor as well.[5][7] In the context of Alzheimer's disease, the activation of the M1 receptor is paramount. M1 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[7] Upon activation by an agonist like cevimeline, this signaling cascade initiates a series of intracellular events that are believed to counteract AD pathology.

The binding of cevimeline to the M1 receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is critical for modulating synaptic plasticity and cognitive processes.[4]

References

- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Positive Side of the Alzheimer’s Disease Amyloid Cross-Interactions: The Case of the Aβ 1-42 Peptide with Tau, TTR, CysC, and ApoA1 | MDPI [mdpi.com]

- 3. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathway cross talk in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cevimeline - Wikipedia [en.wikipedia.org]

- 6. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potential role of muscarinic agonists in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs-Focus on Cognition and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of trans-Cevimeline HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of trans-Cevimeline Hydrochloride, a significant isomer in the synthesis of the muscarinic agonist Cevimeline. This document details its physicochemical properties, structural elucidation methodologies, and the relevant biological signaling pathways associated with its cis-isomer, the active pharmaceutical ingredient.

Molecular and Physicochemical Properties

trans-Cevimeline HCl is the trans-isomer of Cevimeline hydrochloride. While the cis-isomer is the therapeutically active component, understanding the structure of the trans-isomer is critical for impurity profiling and ensuring the quality of the final drug product.[1] The synthesis of Cevimeline typically yields a mixture of both cis and trans isomers, which are then separated.[2]

| Property | Value | Reference |

| Chemical Name | trans-2'-Methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[2]oxathiolane] Hydrochloride | |

| Synonyms | AF102A, this compound | [2] |

| CAS Number | 107220-29-1 | [3][4] |

| Molecular Formula | C₁₀H₁₇NOS · HCl | [3] |

| Molecular Weight | 199.31 g/mol (base), 235.77 g/mol (HCl salt) | [3][5] |

| IUPAC Name | (2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | [6] |

| SMILES String | C[C@H]1O[C@@]2(C(CC3)CCN3C2)CS1.Cl | [4][7] |

| InChI Key | SURWTGAXEIEOGY-KXNXZCPBSA-N | [2][6] |

| Appearance | White to tan powder/crystalline solid | [1] |

| Solubility | Soluble in DMSO | [6] |

Structural Elucidation and Characterization

The definitive three-dimensional structure of trans-Cevimeline HCl has been determined using single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also crucial for its characterization and differentiation from the cis-isomer.

Experimental Protocols

2.1.1. Synthesis and Isomer Separation

The synthesis of Cevimeline begins with the reaction of quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide and sodium hydride in DMSO to form an epoxide. This epoxide is then opened with hydrogen sulfide (B99878) in a basic aqueous solution to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[2] The cyclization of this intermediate with acetaldehyde, catalyzed by a Lewis acid such as boron trifluoride etherate, produces a diastereomeric mixture of cis- and trans-Cevimeline.[2]

The separation of the trans- and cis-isomers is achieved through fractional crystallization. The mixture of free bases is treated with hydrochloric acid to form the hydrochloride salts, and the differing solubilities of the cis- and trans-hydrochloride hemihydrates in solvents like acetone (B3395972) allow for their separation.[1]

2.1.2. X-ray Crystallography

The molecular structure of trans-Cevimeline HCl has been unambiguously established by single-crystal X-ray diffraction analysis.[1]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified trans-Cevimeline HCl in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates and molecular geometry.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of trans-Cevimeline HCl.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity and relative stereochemistry of the molecule. The stereochemical differences between the cis and trans isomers result in distinct NMR spectra, allowing for their unambiguous identification.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of trans-Cevimeline.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate gas-phase ions of the molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer. The observed molecular ion peak corresponding to the protonated molecule [M+H]⁺ confirms the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Molecular Structure and Signaling Pathway

Molecular Structure of trans-Cevimeline HCl

Caption: 2D representation of the trans-Cevimeline HCl molecular structure.

Experimental Workflow for Structural Elucidation

Caption: A typical experimental workflow for the structural analysis of trans-Cevimeline HCl.

Cevimeline Signaling Pathway

Cevimeline is a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[4][8] The activation of these G-protein coupled receptors, which are coupled to Gq/11 proteins, initiates a downstream signaling cascade.[4]

Caption: Simplified signaling pathway of Cevimeline via the muscarinic M3 receptor.

Upon binding of Cevimeline to the M3 receptor, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium. Together, these events lead to the physiological response of increased secretion from exocrine glands, such as the salivary glands.[8] This mechanism of action is the basis for the therapeutic use of the cis-isomer of Cevimeline in treating xerostomia (dry mouth).[6]

References

- 1. ovid.com [ovid.com]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cevimelinehydrochloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. veeprho.com [veeprho.com]

- 7. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]

- 8. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemical Stability of trans-Cevimeline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline (B1668456), chemically (2'R,3R)-rel-2'-methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane], is a muscarinic receptor agonist primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The active pharmaceutical ingredient (API) is the cis-isomer, cevimeline hydrochloride hemihydrate. During the synthesis of cevimeline, the trans-isomer is formed as an impurity.[3] Understanding the chemical stability of this trans-isomer is crucial for quality control, formulation development, and ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical stability of trans-cevimeline hydrochloride, summarizing key physicochemical properties, analytical methodologies for its assessment, and potential degradation pathways.

Physicochemical Properties of cis- and this compound Hemihydrate

A comparative analysis of the physicochemical properties of the cis- and trans-isomers of cevimeline hydrochloride hemihydrate reveals significant differences that influence their respective stabilities. The trans-isomer exhibits greater thermodynamic stability in the solid state, which is attributed to its denser crystal packing.[3]

| Property | (±)-cis-Cevimeline HCl·0.5H₂O (API) | (±)-trans-Cevimeline HCl·0.5H₂O (Impurity) | Reference |

| Crystal Packing Density | Less Dense | More Dense | [3] |

| Melting Point | Lower | Higher | [3] |

| Solubility | Higher | Lower | [3] |

Table 1: Comparative Physicochemical Properties of cis- and this compound Hemihydrate

Thermal analysis indicates that the decomposition of both isomers commences shortly after or during the melting process.

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. According to ICH guidelines, such studies typically involve exposure to stress conditions including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][4] While specific quantitative data on the forced degradation of this compound is not extensively available in the public domain, studies on cevimeline hydrochloride capsules have been conducted. These studies demonstrate the successful development of a stability-indicating RP-HPLC method capable of separating the active ingredient from its degradation products and impurities, including a substance referred to as "Impurity-A".[1]

Summary of Forced Degradation Conditions for Cevimeline Hydrochloride

The following table summarizes the stress conditions applied in the development of a stability-indicating method for cevimeline hydrochloride capsules. It is plausible that this compound would be subjected to similar stress conditions for a comprehensive stability assessment.

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl |

| Base Hydrolysis | 0.1 M NaOH |

| Oxidative Degradation | 3% H₂O₂ |

| Photolytic Degradation | Exposure to UV light |

| Thermal Degradation | Heat exposure |

Table 2: Typical Stress Conditions for Forced Degradation Studies of Cevimeline Hydrochloride

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A validated stability-indicating RP-HPLC method is crucial for the analysis of this compound and its potential degradation products. The following protocol has been reported for the estimation of cevimeline hydrochloride and its related substances in capsule dosage forms.[1]

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (250mm X 4.6 mm i.d., 5 µm particle size)[1]

-

Mobile Phase: Isocratic mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid, with 1% TEA) and Methanol in the ratio of 85:15 v/v[1]

-

Flow Rate: 0.8 ml/min[1]

-

Injection Volume: 20 µl[1]

-

Detection Wavelength: 210 nm[1]

-

Retention Times:

Method Validation Parameters:

The method should be validated according to ICH guidelines for specificity, limit of quantitation (LOQ), limit of detection (LOD), linearity, accuracy, and precision.[1]

-

LOD: 0.8 µg/ml (Cevimeline HCl), 1.6 µg/ml (Impurity-A)[1]

-

LOQ: 2.5 µg/ml (Cevimeline HCl), 5.0 µg/ml (Impurity-A)[1]

-

Linearity: Demonstrated from LOQ to 150% of the target concentration with a correlation coefficient (r²) of >0.998.[1]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

A typical workflow for forced degradation studies.

Potential Degradation Pathways of this compound

While specific degradation products of this compound have not been definitively identified in the reviewed literature, plausible degradation pathways can be proposed based on its chemical structure and the known metabolic pathways of the cis-isomer. The primary sites susceptible to chemical transformation are the sulfur atom of the oxathiolane ring and the nitrogen atom of the quinuclidine (B89598) ring.

1. Oxidation:

The sulfur atom is prone to oxidation, potentially forming the corresponding sulfoxide (B87167) and sulfone. The tertiary amine of the quinuclidine ring can also be oxidized to an N-oxide.

Proposed oxidative degradation pathway.

2. Hydrolysis:

The oxathiolane ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring.

Proposed hydrolytic degradation pathway.

Conclusion and Future Directions

The available evidence suggests that this compound is a physically stable crystalline solid, more so than its cis-isomer, the active pharmaceutical ingredient. A validated stability-indicating RP-HPLC method is available for the separation and quantification of cevimeline and its impurities, which is a critical tool for stability assessment.

However, there is a notable lack of publicly available quantitative data on the forced degradation of this compound and a definitive structural elucidation of its degradation products. Future research should focus on:

-

Performing comprehensive forced degradation studies on isolated this compound to quantify its degradation under various stress conditions.

-

Isolating and characterizing the resulting degradation products using advanced analytical techniques such as LC-MS/MS and NMR to confirm the proposed degradation pathways.

-

Investigating the kinetics of degradation to better predict the shelf-life and recommend appropriate storage conditions for formulations containing this impurity.

A thorough understanding of the chemical stability of this compound is paramount for ensuring the quality, safety, and regulatory compliance of cevimeline-containing pharmaceutical products.

References

- 1. Structural characterization of cevimeline and its trans-impurity by single crystal XRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

Investigating Off-Target Effects of trans-Cevimeline Hydrochloride In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevimeline hydrochloride, a quinuclidine (B89598) derivative of acetylcholine, is a muscarinic receptor agonist primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its therapeutic effect is mediated through the activation of muscarinic M3 receptors on salivary and lacrimal glands, leading to increased secretions.[3][4] While its on-target pharmacology is well-characterized, a thorough investigation of its off-target effects is crucial for a comprehensive understanding of its safety and pharmacological profile. This technical guide outlines a systematic in vitro approach to investigate the potential off-target interactions of trans-Cevimeline Hydrochloride. The guide provides detailed experimental protocols for key assays, a framework for data presentation, and visual representations of signaling pathways and experimental workflows to facilitate a robust assessment of off-target liabilities.

On-Target Activity of Cevimeline Hydrochloride

Cevimeline is a potent agonist at muscarinic M1 and M3 receptors.[5] Its selectivity for these subtypes over M2 and M4 receptors is a key aspect of its pharmacological profile.[5] The functional potencies of Cevimeline at the five human muscarinic receptor subtypes are summarized in the table below.

Data Presentation: On-Target Muscarinic Receptor Activity

| Receptor Subtype | Agonist Potency (EC50, µM) |

| M1 | 0.023[5] |

| M2 | 1.04[5] |

| M3 | 0.048[5] |

| M4 | 1.31[5] |

| M5 | 0.063[5] |

Table 1: Functional Potency of Cevimeline at Human Muscarinic Acetylcholine Receptors.

Investigating Off-Target Effects: A Tiered Approach

A comprehensive in vitro safety pharmacology assessment is essential to identify potential off-target interactions. This is often conducted using a tiered approach, starting with broad screening panels and progressing to more focused functional assays for any identified "hits."

Broad Off-Target Screening

The initial step involves screening Cevimeline against a panel of common off-target proteins, such as the Eurofins SafetyScreen44 or a similar panel.[6] These panels typically include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with adverse drug reactions. While specific screening data for Cevimeline on such a comprehensive panel is not publicly available, it is noted that Cevimeline does not inhibit key cytochrome P450 isozymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), which is a critical piece of off-target information.[2][5]

Data Presentation: Representative Off-Target Screening Panel

| Target Class | Representative Targets |

| GPCRs | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3), Serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2B), Histamine (H1, H2), Opioid (µ, δ, κ) |

| Ion Channels | hERG, Nav1.5, Cav1.2, Kv1.5 |

| Transporters | SERT, DAT, NET |

| Enzymes | COX-1, COX-2, PDE3, PDE4, MAO-A |

| Nuclear Receptors | ER, GR |

Table 2: A representative panel of targets for broad off-target screening.

Signaling Pathways

On-Target Signaling: Muscarinic M1 and M3 Receptor Activation

Cevimeline's activation of M1 and M3 muscarinic receptors, which are Gq/11-coupled GPCRs, initiates a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols and Workflows

Radioligand Displacement Assay

This assay determines the binding affinity of Cevimeline for a target receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-QNB for muscarinic receptors), and varying concentrations of unlabeled Cevimeline.

-